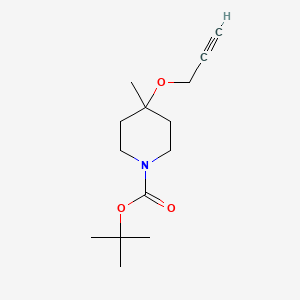
tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: is an organic compound with a complex structure that includes a piperidine ring substituted with a tert-butyl group, a methyl group, and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The tert-butyl, methyl, and prop-2-yn-1-yloxy groups are introduced through various substitution reactions. For example, the prop-2-yn-1-yloxy group can be introduced using propargyl alcohol and appropriate reagents.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing an alkyne to an alkene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkenes or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
- tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(prop-2-yn-1-yloxy)benzene
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts specific chemical reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this group or have different substituents.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 4-methyl-4-prop-2-ynoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-6-11-17-14(5)7-9-15(10-8-14)12(16)18-13(2,3)4/h1H,7-11H2,2-5H3 |
InChI Key |
COSMALIOYPMTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















